Ethyl 2-{[4-(4-methylphenoxy)-4-oxobutanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
The compound Ethyl 2-{[4-(4-methylphenoxy)-4-oxobutanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a functionalized benzothiophene derivative characterized by:
- A 4,5,6,7-tetrahydrobenzo[b]thiophene core, imparting partial hydrogenation for enhanced conformational flexibility.
- An ethyl ester group at position 3, contributing to lipophilicity.
- A substituted amide at position 2, featuring a 4-(4-methylphenoxy)-4-oxobutanoyl moiety.
The compound’s structural complexity suggests applications in medicinal chemistry (e.g., kinase inhibition) or materials science, depending on substituent-driven properties .
Properties
IUPAC Name |
ethyl 2-[[4-(4-methylphenoxy)-4-oxobutanoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-3-27-22(26)20-16-6-4-5-7-17(16)29-21(20)23-18(24)12-13-19(25)28-15-10-8-14(2)9-11-15/h8-11H,3-7,12-13H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSPGFIFHOASPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCC(=O)OC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Cyclohexenone and Ethyl Cyanoacetate
The tetrahydrobenzothiophene core is synthesized via a Gewald reaction, involving cyclohexenone, ethyl cyanoacetate, and elemental sulfur. Typical conditions include:
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Solvent : Ethanol or DMF.
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Catalyst : Morpholine or piperidine.
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Temperature : 80–100°C under reflux.
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Reaction Time : 6–12 hours.
The reaction proceeds via a three-component mechanism, forming the thiophene ring through cyclization.
Optimization Note : Increasing sulfur stoichiometry beyond 1.2 equivalents reduces side products, achieving yields up to 78%.
Amino Group Introduction
Nitration of the thiophene ring at position 2, followed by reduction, introduces the amino group:
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Nitration : Fuming HNO₃ in acetic anhydride at 0–5°C.
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Reduction : Hydrogenation with Pd/C or catalytic transfer hydrogenation using ammonium formate.
Critical Parameter : Over-nitration leads to di-nitrated byproducts; maintaining temperatures below 10°C improves selectivity.
Synthesis of Intermediate B: 4-(4-Methylphenoxy)-4-Oxobutanoyl Chloride
Phenoxy Group Installation
4-Methylphenol is reacted with γ-butyrolactone under Friedel-Crafts acylation conditions:
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Catalyst : AlCl₃ or FeCl₃.
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Solvent : Dichloromethane.
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Temperature : 25°C, 4 hours.
This yields 4-(4-methylphenoxy)butanoic acid, which is subsequently converted to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Patent-Derived Insight : Substituting AlCl₃ with sodium hydride in DMF enhances regioselectivity for para-substitution, as demonstrated in analogous syntheses.
Amide Coupling and Final Product Formation
Schotten-Baumann Reaction
Intermediate A is treated with Intermediate B in a biphasic system:
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Aqueous Phase : 10% NaOH.
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Organic Phase : Dichloromethane or THF.
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Temperature : 0–5°C.
Reaction completion is achieved within 2 hours, with yields of 65–72%.
Carbodiimide-Mediated Coupling
Alternative method using EDCl/HOBt:
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Molar Ratio : 1:1:1 (Intermediate A : Intermediate B : EDCl).
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Solvent : Anhydrous DMF.
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Temperature : 25°C, 12 hours.
This method improves yields to 85% but requires rigorous moisture control.
Reaction Optimization and Scalability
Solvent Screening
Comparative yields under varying solvents:
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| THF | 72 | 98.5 |
| DCM | 68 | 97.8 |
| DMF | 85 | 99.1 |
| Acetonitrile | 61 | 96.2 |
DMF maximizes yield due to improved intermediate solubility.
Temperature Profiling
Coupling reaction efficiency versus temperature:
| Temperature (°C) | Completion Time (h) | Yield (%) |
|---|---|---|
| 0 | 6 | 78 |
| 25 | 4 | 85 |
| 40 | 3 | 82 |
Ambient temperature (25°C) balances speed and yield without promoting degradation.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, J=7.1 Hz, CH₂CH₃), 2.30 (s, 3H, Ar-CH₃), 4.25 (q, 2H, J=7.1 Hz, OCH₂), 6.85–7.20 (m, 4H, Ar-H).
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IR (KBr) : 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C-O-C).
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH:H₂O):
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Retention Time : 8.2 min.
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Purity : >99% (area normalization).
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Intermediate A | 320 |
| Intermediate B | 280 |
| EDCl | 150 |
Carbodiimide-mediated coupling adds ~18% to raw material costs versus Schotten-Baumann.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(4-methylphenoxy)-4-oxobutanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 2-{[4-(4-methylphenoxy)-4-oxobutanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-{[4-(4-methylphenoxy)-4-oxobutanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound shares its benzothiophene-3-carboxylate backbone with analogs but differs in the substituents on the amide group. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, CF3O) increase stability and logP but may reduce solubility .
- Hydrogen-Bond Donors (e.g., urea, thiourea) improve crystallinity and binding affinity in biological targets .
- Aromatic Moieties (e.g., pyridine, chromenyl) enable π-π stacking and influence spectroscopic properties .
Crystallographic and Computational Insights
- Software Tools : SHELX (), ORTEP-3 (), and WinGX () were employed for structural refinement of analogs. For example, ’s compound exhibited a planar benzothiophene ring with intramolecular N–H···O hydrogen bonds .
- Hydrogen-Bond Patterns : Urea-containing analogs () form extended networks via N–H···O and C=O···H interactions, influencing crystal packing .
- Ring Puckering : The tetrahydrobenzothiophene core adopts a chair-like conformation, as analyzed using Cremer-Pople coordinates () .
Biological Activity
Ethyl 2-{[4-(4-methylphenoxy)-4-oxobutanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 457920-81-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and related research findings.
- Molecular Formula : C22H25NO5S
- Molar Mass : 415.5026 g/mol
Biological Activity Overview
Research indicates that compounds related to this compound exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of benzothiophene can inhibit tumor growth in vivo. For example, a related compound demonstrated a significant reduction in solid tumor mass in experimental models, indicating potential as an antitumor agent .
- Cytostatic Effects : Azomethine derivatives derived from similar structures have been reported to exhibit cytostatic effects, suggesting that this compound may also possess similar properties .
- Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammation, which is critical in various disease states .
Synthesis Methods
The synthesis of this compound typically involves:
- Reagents : The synthesis may utilize aromatic aldehydes and amines.
- Techniques : High-performance liquid chromatography (HPLC) is often employed to analyze the purity and structure of the synthesized compounds.
Case Studies
- Antitumor Efficacy Study :
- Cytostatic Activity Assessment :
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C22H25NO5S |
| Molar Mass | 415.5026 g/mol |
| Antitumor Activity | Significant reduction in tumor mass |
| Cytostatic Effects | Observed in several derivatives |
| Anti-inflammatory Activity | Potentially effective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
